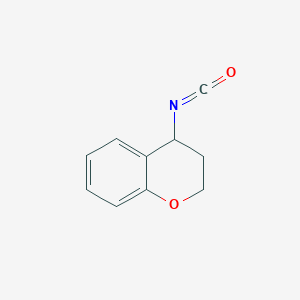

4-isocyanato-3,4-dihydro-2H-1-benzopyran

Description

Contextualization within Advanced Organic Synthesis

In advanced organic synthesis, the development of novel molecular frameworks often relies on versatile intermediates that can introduce specific structural motifs and functionalities. 4-Isocyanato-3,4-dihydro-2H-1-benzopyran serves as such an intermediate. The synthesis of this compound would likely involve the conversion of a precursor, such as 4-amino-3,4-dihydro-2H-1-benzopyran or a related carboxylic acid.

One of the most established methods for synthesizing isocyanates is the Curtius rearrangement. organic-chemistry.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to yield an isocyanate and nitrogen gas. nih.govrsc.org This method is known for its mild conditions and wide applicability in creating isocyanates that can be readily transformed into amines, urethanes, and ureas. nih.govrsc.org Alternatively, isocyanates can be produced from amines through phosgenation, which involves treatment with phosgene (B1210022) (COCl₂) or a safer equivalent. wikipedia.org

The synthetic utility of 4-isocyanato-3,4-dihydro-2H-1-benzopyran lies in the high reactivity of its isocyanate group, which allows for its conjugation to other molecules to build more complex structures.

Significance of the Chroman Scaffold in Heterocyclic Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a prominent heterocyclic scaffold that is widely distributed in nature and has proven to be a highly potent pharmacophore in medicinal chemistry. uevora.ptontosight.ai It is often described as a "privileged structure" because its framework is found in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. acs.orgnih.govresearchgate.netnih.gov

The chroman moiety is the core structure of various classes of polyphenols, including flavonoids, isoflavonoids, and tocopherols (B72186) (Vitamin E). uevora.ptrjptonline.org Derivatives of the chroman scaffold have been investigated for a wide array of pharmacological applications. rjptonline.orgpsu.edu The versatility of the chroman scaffold makes it a key building block in drug design and discovery. nih.govresearchgate.net

Table 1: Reported Biological Activities of Chroman Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antioxidant | Compounds scavenge free radicals, potentially mitigating oxidative stress. | ontosight.airjptonline.org |

| Antimicrobial | Activity against various bacterial and fungal strains has been observed. | rjptonline.orgresearchgate.netnih.gov |

| Anti-inflammatory | Derivatives have shown potential in modulating inflammatory pathways. | researchgate.netnih.gov |

| Neuroprotective | The scaffold is present in compounds studied for neurodegenerative diseases like Alzheimer's. | uevora.pt |

| Anticancer | Certain chroman-based compounds have demonstrated antiproliferative effects on cancer cell lines. | researchgate.netnih.gov |

This table is illustrative of the diverse biological potential of the chroman scaffold and is not an exhaustive list.

The Isocyanate Functional Group in Complex Molecular Architectures

The isocyanate group (–N=C=O) is a highly reactive functional group valued for its ability to form stable covalent bonds with a wide range of nucleophiles. wikipedia.orgwikibooks.org The carbon atom in the isocyanate group is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), making it susceptible to nucleophilic attack. nih.govrsc.orgnih.gov

This reactivity is fundamental to its role in constructing complex molecules and polymers. wikipedia.org For instance, the reaction of isocyanates with alcohols to form carbamates (urethanes) is the cornerstone of polyurethane chemistry. wikipedia.orgcrowdchem.net Similarly, their reaction with amines yields substituted ureas, another crucial linkage in organic and medicinal chemistry. wikipedia.orgwikibooks.org

Table 2: Key Reactions of the Isocyanate Functional Group

| Reactant | Product | Linkage Formed |

|---|---|---|

| Alcohol (R'-OH) | Urethane (B1682113) / Carbamate (B1207046) | -NH-C(=O)-O- |

| Amine (R'-NH₂) | Urea (B33335) | -NH-C(=O)-NH- |

The versatility of the isocyanate group allows it to act as a molecular "linker," connecting the chroman scaffold of 4-isocyanato-3,4-dihydro-2H-1-benzopyran to other molecular fragments, thereby enabling the synthesis of novel hybrid molecules with potentially unique properties. rsc.org

Current Research Landscape and Emerging Directions for 4-Isocyanato-3,4-dihydro-2H-1-benzopyran

Direct research specifically focused on 4-isocyanato-3,4-dihydro-2H-1-benzopyran is not extensively documented in publicly available literature. However, the research landscape for its constituent parts—the chroman scaffold and the isocyanate group—is vast and provides a clear indication of its potential applications.

Research on structurally related compounds, particularly 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, has been prominent, especially in the context of developing ligands for serotonin (B10506) (5-HT1A) receptors with potential anxiolytic properties. nih.govnih.govacs.orgacs.org These studies highlight the pharmacological relevance of placing a reactive functional group on the chroman backbone.

Emerging directions for a compound like 4-isocyanato-3,4-dihydro-2H-1-benzopyran would likely involve its use as a synthon in the following areas:

Medicinal Chemistry: As a reactive intermediate to covalently link the biologically active chroman scaffold to proteins or other pharmacophores to create targeted therapeutics or probe molecules.

Combinatorial Chemistry: Its ability to react with diverse libraries of alcohols and amines makes it a suitable candidate for generating large collections of novel chroman-based compounds for high-throughput screening.

Materials Science: Incorporation into polymers to create materials with specific properties, such as enhanced thermal stability or unique optical characteristics, imparted by the rigid chroman unit. nih.gov

Future research will be essential to synthesize and characterize 4-isocyanato-3,4-dihydro-2H-1-benzopyran and explore its reactivity and utility in these and other innovative applications.

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-11-9-5-6-13-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOVCCFEDUFHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isocyanato 3,4 Dihydro 2h 1 Benzopyran

Strategies for the Formation of the Isocyanate Moiety

The isocyanate group (–N=C=O) is a highly reactive and valuable functional group in organic synthesis. Its preparation has traditionally been dominated by methods involving the highly toxic reagent phosgene (B1210022). However, significant research has been dedicated to developing safer, phosgene-free alternatives, leveraging photochemical, radical-mediated, and continuous flow processes.

The drive to eliminate phosgene from industrial and laboratory syntheses has spurred the development of several innovative methods for isocyanate formation. These approaches prioritize safety and environmental concerns without compromising chemical efficiency. One prominent strategy is the reductive carbonylation of nitroaromatic compounds using carbon monoxide, often catalyzed by transition metals like palladium. Another key method involves the thermal decomposition (thermolysis) of carbamate (B1207046) precursors, which can be generated from amines, alcohols, and a carbon monoxide source.

Other notable phosgene-free routes include:

The Dimethyl Carbonate (DMC) Method: This process involves the reaction of amines with DMC to form carbamates, which are then thermally decomposed to yield isocyanates.

The Urea (B33335) Method: Amines can be reacted with urea to form a substituted urea, which upon heating, decomposes into the desired isocyanate.

Formamide-Diorganocarbonate Reaction: Organic formamides can react with a diorganocarbonate, and the resulting product is thermolyzed to produce the corresponding isocyanate in high yield. acs.org

These methods generally proceed through a carbamate intermediate, which is subsequently cleaved at high temperatures to release the isocyanate. The choice of method often depends on the substrate, desired scale, and available reagents.

Table 1: Comparison of Modern Phosgene-Free Isocyanate Synthesis Routes

| Method | Precursors | Key Intermediate | Conditions | Advantages |

| Reductive Carbonylation | Nitro compounds, Carbon Monoxide | Carbamate | High pressure, Transition metal catalyst (e.g., Palladium) | Direct conversion from nitro compounds |

| Dimethyl Carbonate (DMC) | Amines, DMC | Carbamate | Thermal decomposition | DMC is a greener reagent |

| Urea Method | Amines, Urea | Substituted Urea | Thermal decomposition | Readily available and inexpensive starting materials |

| Formamide Method | Formamides, Diorganocarbonates | N/A | Reaction followed by thermolysis | High yields and potential for byproduct recycling acs.org |

The use of light to drive chemical reactions offers a powerful tool for organic synthesis, enabling transformations under mild conditions. Photoredox catalysis can be employed to generate radical intermediates that participate in the formation of isocyanate precursors. For instance, visible-light-mediated processes can facilitate the generation of α-aminoalkyl radicals from tertiary amines. These radicals can then add to electron-deficient carbon atoms, a principle that can be applied to isocyanate synthesis.

Recent studies have shown that aromatic isocyanides can act as photocatalysts themselves, triggering the oxidation of adjacent C–H bonds under visible light. au.dk This opens up pathways for novel functionalizations. Furthermore, radical addition to the isocyanate or isothiocyanate moiety has been demonstrated using visible-light photoredox catalysis, indicating the feasibility of radical-mediated pathways in the synthesis and functionalization of these compounds. rsc.org While direct photochemical synthesis of the isocyanate group is less common, these radical-based methods provide innovative routes to precursors or for subsequent modifications. researchgate.net

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. nih.gov These benefits are particularly pronounced in the synthesis of isocyanates, especially when using methods like the Curtius rearrangement. The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. mdpi.com Acyl azides are high-energy, potentially explosive intermediates, making their accumulation in traditional batch reactors a significant safety hazard.

In a flow chemistry setup, reactants are continuously pumped through a heated microreactor. This approach ensures that only a small amount of the hazardous acyl azide intermediate exists at any given moment, drastically mitigating safety concerns. mdpi.comresearchgate.net Key advantages of using flow chemistry for isocyanate synthesis include:

Enhanced Safety: Minimizes the volume of hazardous intermediates, preventing dangerous accumulation. researchgate.net

Precise Control: Allows for fine-tuning of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.gov

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. researchgate.net

This technology provides a safe and environmentally friendly method to produce various isocyanates from renewable feedstocks like algae-derived fatty acids or other carboxylic acids. mdpi.comresearchgate.net

Construction and Functionalization of the 3,4-Dihydro-2H-1-benzopyran Core

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged structure found in numerous natural products and biologically active compounds. acs.org Its synthesis, particularly in a stereocontrolled manner, is a key area of research. The target molecule requires functionalization at the 4-position, which serves as the attachment point for the isocyanate group, typically via an amine precursor.

Achieving stereocontrol in the synthesis of the chroman ring is crucial for producing enantiomerically pure molecules. Asymmetric synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. documentsdelivered.com This is often accomplished using chiral catalysts or auxiliaries that create a diastereomeric relationship between the transition states leading to the different enantiomers.

Several powerful strategies have been developed for the enantioselective synthesis of chromanes:

Intramolecular C–O Bond Formation: A copper-catalyzed intramolecular etherification has been shown to construct β-quaternary carbon-containing chromanes with high enantioselectivity. This method uses a chiral diamine ligand to control the stereochemical outcome. acs.org

Organocatalytic Domino Reactions: Chiral organocatalysts, such as squaramides or cinchona alkaloids, can facilitate domino (or cascade) reactions. For example, an oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and nitroolefins, catalyzed by squaramide, produces polysubstituted chiral chromans with excellent enantio- and diastereoselectivities. acs.org

Asymmetric Synthesis of 4-Amino-Chromanes: Direct synthesis of the key precursor, 4-amino-chromane, can be achieved with high stereocontrol. One approach involves the highly enantioselective reduction of a chromanone using borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey's catalyst) to yield the corresponding chiral alcohol. researchgate.net This alcohol can then be converted to the amine with stereochemical control, setting the stage for isocyanate formation. Another powerful method is the enantioselective one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes using a chiral N,N'-dioxide-Zn(II) complex as the catalyst, demonstrating the utility of chiral Lewis acids in these transformations. chemrxiv.org

Table 2: Selected Catalytic Systems for Asymmetric Chromane (B1220400) Synthesis

| Reaction Type | Catalyst System | Key Feature | Enantioselectivity (ee) |

| Intramolecular C-O Coupling | Copper / Chiral Diamine Ligand | Desymmetric C-O bond formation | Up to 97:3 er acs.org |

| Domino Oxa-Michael Addition | Squaramide Organocatalyst | Cascade reaction forming multiple bonds | Up to 99% ee acs.org |

| Ketone Reduction | Borane / Chiral Oxazaborolidine | Enantioselective reduction of chromanone | High ee reported researchgate.net |

| One-Pot Friedel-Crafts | N,N'-dioxide-Zn(II) Complex | Lewis acid catalyzed multicomponent reaction | Up to 90% ee chemrxiv.org |

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is highly valuable in drug discovery. mdpi.com This methodology involves attaching a starting material to a solid support (resin), performing a series of chemical reactions, and finally cleaving the desired product from the support. researchgate.net

The solid-phase synthesis of substituted benzopyran scaffolds typically follows a general strategy:

Immobilization: A suitable starting material, often a substituted phenol (B47542) or chromanone, is anchored to a polymer resin via a linker.

Scaffold Construction: The benzopyran ring system is constructed or functionalized through a series of reactions performed on the resin-bound substrate. This can involve steps like bromination, reduction, and Suzuki coupling to introduce diversity at various positions on the ring.

Cleavage: The final product is released from the solid support using a specific cleavage cocktail, such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF)/pyridine.

This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. It has been successfully applied to create libraries of 3-substituted and 4-substituted 2H-benzopyrans, demonstrating its versatility for generating diverse benzopyran-based molecules. mdpi.com

Cyclization Reactions in Dihydrobenzopyran Annulation

The formation of the 3,4-dihydro-2H-1-benzopyran (chroman) skeleton is the foundational step in synthesizing the target compound. Various cyclization strategies, known as annulation reactions, have been developed to construct this heterocyclic system. These methods often involve the formation of the pyran ring fused to a benzene (B151609) ring, starting from appropriately substituted phenols or aryl ethers.

Key strategies for dihydrobenzopyran annulation include:

Electrophilic Cyclization: This approach utilizes the reaction of substituted propargylic aryl ethers with electrophiles like iodine (I₂) or iodine monochloride (ICl). nih.gov The reaction proceeds under mild conditions to produce 3,4-disubstituted 2H-benzopyrans, which can be subsequently reduced to the desired dihydrobenzopyran framework. nih.gov

Tandem Demethylation-Cyclization: A method using an aluminum chloride/ethanethiol (AlCl₃/EtSH) reagent system allows for a tandem demethylation-cyclization of aromatic ethers that possess an isoprenyl group, yielding the dihydrobenzopyran ring under mild conditions. mdpi.com

Prins and Related Cyclizations: The Prins reaction and its variants represent a powerful tool for constructing tetrahydropyran (B127337) rings, which are structurally related to the pyran portion of the chroman skeleton. nih.gov These reactions typically involve the acid-catalyzed condensation of an alkene or alkyne with an aldehyde. nih.govmdpi.com Silyl-Prins cyclizations, which use allylsilanes or vinylsilanes, offer an efficient route to dihydropyran derivatives with good stereocontrol. nih.govmdpi.com

Hetero-Diels-Alder Reactions: This cycloaddition strategy involves the reaction of a "diene" with a "dienophile" where one or more carbon atoms are replaced by heteroatoms. Asymmetric hetero-Diels-Alder reactions catalyzed by copper(II)-bis(oxazoline) complexes can produce dihydropyran structures with high diastereo- and enantioselectivity. organic-chemistry.org

These cyclization methods provide the essential chroman core, which is then subjected to further functionalization to introduce the isocyanate group at the C-4 position.

Table 1: Comparison of Dihydrobenzopyran Annulation Methods

| Method | Key Reagents/Catalysts | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | I₂, ICl, PhSeBr | Substituted propargylic aryl ethers | Mild conditions, tolerates various functional groups. | nih.gov |

| Tandem Demethylation-Cyclization | AlCl₃/EtSH | Aromatic ethers with isoprenyl groups | Forms pyran ring in one pot under mild conditions. | mdpi.com |

| Silyl-Prins Cyclization | Lewis acids (e.g., InCl₃, TMSOTf) | Alkenylsilyl alcohols and aldehydes | Provides access to cis-disubstituted dihydropyrans. | nih.govmdpi.com |

| Hetero-Diels-Alder | C₂-symmetric bis(oxazoline)-Cu(II) | α,β-Unsaturated carbonyls, enol ethers | High diastereo- and enantioselectivity. | organic-chemistry.org |

Convergent and Divergent Synthesis of 4-Isocyanato-3,4-dihydro-2H-1-benzopyran

The introduction of the isocyanate group at the C-4 position of the chroman ring can be achieved through either direct functionalization of a C-H bond or by converting a pre-existing functional group at that position. These approaches offer convergent or divergent pathways to the final product.

Direct C(sp³)–H Isocyanation of Chroman Derivatives

Directly converting a C(sp³)–H bond to a C–NCO bond is a modern and atom-economical synthetic strategy. Recent advances in catalysis have enabled such transformations, which would be applicable to the synthesis of 4-isocyanato-3,4-dihydro-2H-1-benzopyran from a chroman precursor.

Manganese-catalyzed C–H activation has emerged as a promising method for preparing aliphatic isocyanates. nih.govresearchgate.net This process involves the functionalization of secondary, tertiary, and benzylic C–H bonds. nih.govresearchgate.net The reaction mechanism is believed to proceed through the capture of a substrate radical by a high-valent Mn(IV)-NCO intermediate. nih.govresearchgate.net

Applying this methodology to a chroman derivative would involve the following hypothetical transformation:

Substrate: 3,4-dihydro-2H-1-benzopyran (Chroman)

Reagents: A manganese catalyst (e.g., manganese salen or porphyrin complex), an oxidant, and an isocyanate source (such as trimethylsilyl (B98337) isocyanate, TMS-NCO). researchgate.net

Reaction: The catalyst would selectively activate the C-4 benzylic C–H bond of the chroman ring, leading to the formation of the 4-isocyanato product.

This direct approach avoids the multi-step sequences required in precursor-based strategies, offering a more efficient route. However, controlling regioselectivity can be a significant challenge, as other C–H bonds within the molecule could also be susceptible to activation.

Table 2: Hypothetical Scheme for Direct C-H Isocyanation

| Step | Description | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | C-H Activation | Chroman, Mn Catalyst, Oxidant | Chroman-4-yl radical | nih.govresearchgate.net |

| 2 | Isocyanate Transfer | Chroman-4-yl radical, Mn(IV)-NCO | 4-Isocyanato-3,4-dihydro-2H-1-benzopyran | nih.govresearchgate.net |

Precursor-Based Strategies for Isocyanate Introduction at C-4 of Dihydrobenzopyrans

Traditional and highly reliable methods for synthesizing isocyanates involve the rearrangement of acyl azide intermediates, commonly known as the Curtius rearrangement. google.com This precursor-based strategy requires the initial synthesis of a chroman derivative bearing a carboxylic acid or a related functional group at the C-4 position.

The general synthetic sequence is as follows:

Synthesis of Precursor: A chroman-4-carboxylic acid is synthesized. This can be achieved through various methods, such as the carboxylation of a C-4 organometallic intermediate or the oxidation of a C-4 hydroxymethyl group.

Formation of Acyl Azide: The carboxylic acid is converted into an acyl azide. This is typically done by first converting the acid to an acyl chloride or mixed anhydride, which is then reacted with an azide source like sodium azide.

Curtius Rearrangement: The acyl azide is heated in an inert solvent. It undergoes rearrangement, losing nitrogen gas (N₂) to form the isocyanate. google.com This rearrangement is considered a clean, high-yielding method for isocyanate synthesis. google.com

Alternative precursor-based routes include the Hofmann rearrangement (from a C-4 carboxamide) or the Lossen rearrangement (from a C-4 hydroxamic acid), both of which also proceed through an isocyanate intermediate. These methods offer excellent control over the position of the isocyanate group, as its location is predetermined by the position of the precursor functional group.

Table 3: Precursor-Based Isocyanate Synthesis via Curtius Rearrangement

| Precursor at C-4 | Key Transformation | Intermediate | Byproducts | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Conversion to acyl azide, then thermal rearrangement. | Acyl Azide | N₂ | google.com |

| Carboxamide | Hofmann Rearrangement (using Br₂/NaOH) | - | NaBr, H₂O | - |

| Hydroxamic Acid | Lossen Rearrangement (via activation) | - | H₂O | - |

Control of Regioselectivity and Diastereoselectivity in 4-Isocyanato-3,4-dihydro-2H-1-benzopyran Synthesis

Achieving specific regioselectivity and diastereoselectivity is critical, particularly for creating structurally complex or chiral molecules for potential applications.

Regioselectivity: The control of which position on the molecule is functionalized is handled differently by direct and precursor-based methods.

In direct C–H isocyanation , regioselectivity is a major challenge. The C-4 position of chroman is a benzylic secondary carbon, which is often reactive. However, other positions, such as the C-2 or other benzylic C-H bonds on substituents, could compete during the C-H activation step. Selectivity is governed by the catalyst and the electronic and steric environment of the C-H bonds. researchgate.net

In precursor-based strategies , regioselectivity is definitively established during the synthesis of the precursor. For example, synthesizing chroman-4-carboxylic acid ensures that the subsequent Curtius rearrangement will yield only the 4-isocyanato isomer.

Diastereoselectivity: When the chroman ring contains pre-existing stereocenters (e.g., at the C-2 or C-3 position), controlling the stereochemistry of the newly introduced C-4 isocyanate group becomes important.

The synthesis of functionalized 3,4-dihydro-2H-pyrans can be achieved with exceptional diastereoselectivity. nih.govnih.gov For instance, cyclization reactions can be designed to produce a single diastereomer. nih.gov

If a precursor-based approach is used, the diastereoselectivity of the final product is determined by the stereochemistry of the C-4 precursor. For example, if a single diastereomer of a 3-substituted-chroman-4-carboxylic acid is used, the Curtius rearrangement will proceed with retention of configuration, yielding a single diastereomer of the 4-isocyanato product.

In diastereoselective silyl-Prins cyclizations, the stereocontrol is often explained by a transition state where substituents adopt a pseudoequatorial conformation to minimize steric repulsion, leading to specific cis or trans products. mdpi.com This principle can be applied to construct the chroman skeleton with a defined relative stereochemistry that is carried through to the final isocyanated compound.

Reactivity and Mechanistic Investigations of 4 Isocyanato 3,4 Dihydro 2h 1 Benzopyran

Electrophilic Nature of the Isocyanate Carbon in the Chroman Context

The isocyanate functional group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement results in a highly electrophilic carbon center, which is susceptible to attack by a wide range of nucleophiles. nih.gov The electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent, more electronegative oxygen and nitrogen atoms, creating a significant partial positive charge on the carbon.

In the specific context of 4-isocyanato-3,4-dihydro-2H-1-benzopyran, the chroman ring system exerts an electronic influence on the isocyanate group. The oxygen atom within the dihydropyran ring is an electron-donating group through resonance. This donation can slightly decrease the electrophilicity of the isocyanate carbon compared to isocyanates substituted with electron-withdrawing groups. nih.gov Conversely, aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the phenyl ring. poliuretanos.net The isocyanate at the C4 position of the chroman ring is attached to a benzylic, secondary carbon, giving it reactivity characteristics that are intermediate between purely aliphatic and aromatic isocyanates. Steric hindrance around the isocyanate group can also play a role in its reactivity, although the C4 position on the flexible dihydropyran ring is relatively accessible. poliuretanos.net

Nucleophilic Addition Reactions with 4-Isocyanato-3,4-dihydro-2H-1-benzopyran

The cornerstone of isocyanate chemistry is its reaction with nucleophiles, particularly those containing an active hydrogen atom. These reactions are typically rapid and exothermic, proceeding via a nucleophilic addition mechanism where the nucleophile attacks the electrophilic isocyanate carbon, followed by proton transfer to the nitrogen atom. nih.gov

4-Isocyanato-3,4-dihydro-2H-1-benzopyran readily reacts with common active hydrogen compounds such as alcohols, amines, and water.

Alcohols: The reaction with alcohols (ROH) yields carbamate (B1207046) derivatives. The reaction rate is moderate and can be influenced by the structure of the alcohol, with primary alcohols reacting faster than secondary and tertiary alcohols due to reduced steric hindrance. poliuretanos.net This reaction is often catalyzed by bases like tertiary amines or organometallic compounds. researchgate.net

Amines: Amines (RNH2) react very rapidly with the isocyanate to form urea (B33335) derivatives. poliuretanos.netnih.gov This reaction is generally much faster than the reaction with alcohols and typically does not require a catalyst. poliuretanos.netnih.gov Aliphatic amines are more reactive than aromatic amines due to their higher basicity. poliuretanos.net

Water: The reaction with water initially forms an unstable carbamic acid intermediate. This intermediate readily decomposes, losing carbon dioxide to yield the corresponding 4-amino-3,4-dihydro-2H-1-benzopyran. researchgate.net The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea.

The nucleophilic addition reactions described above are fundamental for the synthesis of a variety of stable derivatives from 4-isocyanato-3,4-dihydro-2H-1-benzopyran.

Carbamates: These are formed from the reaction with alcohols and phenols. nih.gov The resulting compounds incorporate the chroman moiety linked via a carbamate (-NH-C(=O)-O-) bridge. Carbamate formation is a key reaction in polyurethane chemistry. researchgate.net

Ureas: The reaction with primary or secondary amines leads to the formation of substituted ureas, containing the -NH-C(=O)-NH- linkage. researchgate.netorganic-chemistry.org These reactions are highly efficient and are often used for linking molecules together. nih.gov

Other Derivatives: Reactions with other nucleophiles like thiols (RSH) produce thiocarbamates. nih.gov

The following table summarizes the primary nucleophilic addition reactions of 4-isocyanato-3,4-dihydro-2H-1-benzopyran.

| Nucleophile | Reactant | Product Class | General Reaction Scheme |

|---|---|---|---|

| Alcohol | R-OH | Carbamate | Chroman-NCO + R-OH → Chroman-NH-C(=O)-OR |

| Amine | R-NH₂ | Urea | Chroman-NCO + R-NH₂ → Chroman-NH-C(=O)-NH-R |

| Water | H₂O | Amine (via Carbamic Acid) | Chroman-NCO + H₂O → [Chroman-NH-COOH] → Chroman-NH₂ + CO₂ |

| Thiol | R-SH | Thiocarbamate | Chroman-NCO + R-SH → Chroman-NH-C(=O)-SR |

Multicomponent Reactions (MCRs) Featuring 4-Isocyanato-3,4-dihydro-2H-1-benzopyran as a Key Component

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. researchgate.net Isocyanates, and their related isocyanide counterparts, are frequent participants in MCRs, most notably the Ugi and Passerini reactions. beilstein-journals.org

Given its reactive isocyanate group, 4-isocyanato-3,4-dihydro-2H-1-benzopyran is a prime candidate for use in such reactions to create complex molecules with a benzopyran core in a highly efficient manner. semanticscholar.orgrsc.org

Ugi Four-Component Reaction (U-4CR): The classical Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org A variation of this reaction can utilize an isocyanate in place of the isocyanide. In this context, 4-isocyanato-3,4-dihydro-2H-1-benzopyran could react with an aldehyde, an amine, and a carboxylic acid to generate α-acylamino amide derivatives bearing the chroman substituent. This approach allows for the rapid assembly of diverse, peptide-like structures. beilstein-journals.org

Other MCRs: The versatility of the isocyanate group allows it to be incorporated into various other MCRs. For instance, it can react with in-situ generated intermediates in domino reaction sequences, leading to the formation of complex heterocyclic systems. The benzopyran scaffold is a privileged structure in medicinal chemistry, making its incorporation via MCRs a highly attractive strategy for drug discovery. researchgate.net

Intramolecular Reactivity and Cycloaddition Chemistry of 4-Isocyanato-3,4-dihydro-2H-1-benzopyran

Beyond intermolecular reactions, the structure of 4-isocyanato-3,4-dihydro-2H-1-benzopyran allows for potential intramolecular reactions and participation in cycloadditions.

Intramolecular Reactivity: If a nucleophilic group is present elsewhere on the chroman scaffold or is introduced via a substituent, it can potentially react with the isocyanate group at C4. This intramolecular cyclization could lead to the formation of novel bicyclic or polycyclic heterocyclic systems, fusing a new ring onto the chroman framework. documentsdelivered.comresearchgate.net The feasibility of such a reaction would depend on the chain length and flexibility of the tether connecting the nucleophile to the chroman ring, which would govern the thermodynamics of the ring-forming step.

Cycloaddition Chemistry: Isocyanates can participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions, although this is less common than their nucleophilic addition chemistry. More plausibly, the benzopyran moiety itself could be modified to contain a diene, which could then undergo an intramolecular Diels-Alder reaction with the isocyanate group (acting as a dienophile) or an external dienophile. itn.ptresearchgate.net Conversely, the aromatic part of the benzopyran could potentially act as a diene in certain cycloadditions. The development of synthetic routes to thiopyran derivatives, structural analogs of benzopyrans, often utilizes [4+2] cycloaddition strategies, highlighting the potential of this reaction class for building related heterocyclic systems. rsc.orgnih.gov

Advanced Computational and Theoretical Studies of 4 Isocyanato 3,4 Dihydro 2h 1 Benzopyran

Quantum Chemical Characterization of the Isocyanate Group in Dihydrobenzopyrans

Quantum chemical methods are instrumental in characterizing the nuanced electronic and structural features of the isocyanate functional group within the dihydrobenzopyran framework. These studies elucidate the fundamental properties that govern the molecule's behavior.

The reactivity of the isocyanate group is largely dictated by the electrophilicity of the carbon atom. researchgate.net The dihydrobenzopyran ring attached to the isocyanate group can modulate these electronic properties. The oxygen atom in the pyran ring and the fused benzene (B151609) ring can exert inductive and resonance effects, potentially influencing the electron density on the isocyanate group, though specific computational studies on this exact molecule are not prevalent. High-level valence bond calculations on similar systems confirm the complex electronic nature of such functional groups. rsc.org

Table 1: Major Resonance Structures of the Isocyanate Group

| Structure | Description | Contribution |

|---|---|---|

| R–N=C=O | Neutral, primary contributor with double bonds. | Major |

| R–N⁺≡C–O⁻ | Zwitterionic form with a triple bond between N and C. | Significant |

| R–N⁻–C≡O⁺ | Zwitterionic form with a triple bond between C and O. | Minor |

The 3,4-dihydro-2H-1-benzopyran (chroman) ring is not planar and typically adopts a half-chair conformation to minimize torsional strain. Consequently, a substituent at the C4 position, such as the isocyanate group, can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is governed by a delicate balance of stereoelectronic effects.

The pseudo-equatorial conformation is generally favored to minimize steric hindrance with the rest of the ring structure. However, stereoelectronic interactions, such as hyperconjugation between the C-N bond and anti-periplanar C-C or C-O bonds within the ring, can also influence the conformational equilibrium. Quantum chemical calculations using methods like Density Functional Theory (DFT) are essential to accurately predict the energy landscape and the preferred conformation of 4-isocyanato-3,4-dihydro-2H-1-benzopyran. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a key methodology for mapping the detailed pathways of chemical reactions involving isocyanates. By calculating the energies of reactants, products, transition states, and intermediates, a comprehensive understanding of the reaction mechanism can be achieved.

The reaction of isocyanates with nucleophiles, such as alcohols to form urethanes, has been extensively studied computationally using model systems like phenyl isocyanate. nih.govnih.gov These studies show that the catalyst-free reaction typically proceeds through a concerted mechanism involving a single transition state. nih.gov In this transition state, the N=C=O angle bends, activating the carbon atom for nucleophilic attack, while the alcohol's proton is transferred to the isocyanate's nitrogen atom. nih.gov

The activation energy (the energy barrier that must be overcome for the reaction to occur) is a critical parameter determining the reaction rate. Computational methods can calculate these barriers with high accuracy. For instance, the uncatalyzed reaction between phenyl isocyanate and methanol has a computationally determined activation barrier of approximately 120 kJ/mol. nih.govresearchgate.net Catalysts can significantly lower this barrier by stabilizing the transition state. nih.gov It is expected that the reactions of 4-isocyanato-3,4-dihydro-2H-1-benzopyran would follow similar mechanistic pathways.

Table 2: Calculated Activation Energies for the Phenyl Isocyanate + Methanol Reaction

| Reaction Condition | Computational Method | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Catalyst-Free | G3MP2BHandHLYP | 120.18 | nih.govresearchgate.net |

| Alcohol Catalysis (1 additional methanol molecule) | G4MP2 | ~75 | nih.gov |

| Isocyanate Catalysis (1 additional isocyanate molecule) | G4MP2 | ~70 | nih.gov |

Note: Values are for model systems and serve as an estimate for the reactivity of related isocyanates.

The surrounding solvent can have a profound impact on reaction mechanisms and rates. ebrary.net Computational studies often employ continuum solvation models (like PCM or SMD) to simulate these effects. acs.orgchemrxiv.org For isocyanate reactions, the polarity of the solvent can be particularly influential.

In nonpolar solvents, cycloaddition reactions of isocyanates tend to follow a concerted mechanism. acs.org However, in polar solvents, the mechanism can switch to a stepwise pathway involving zwitterionic intermediates, which are stabilized by the polar environment. acs.org This switch in mechanism can dramatically alter the reactivity profile. Similarly, for urethane (B1682113) formation, hydrogen-bonding solvents can affect the reaction rate by altering the association state of the alcohol reactant. ebrary.netresearchgate.net Theoretical calculations have shown that while solvent dielectric strength plays a role, specific solvent-solute interactions like hydrogen bonding are often more critical. ebrary.net

Molecular Dynamics and Force Field Development for Isocyanate-Containing Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into material properties like viscosity, density, and structural organization. mdpi.comnih.gov The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. wikipedia.org

Developing accurate force fields for isocyanates and their derivatives has been challenging due to the reactive and electronically complex nature of the NCO group. mdpi.comresearchgate.net General-purpose force fields like AMBER or OPLS may not be adequately parameterized for these systems. tandfonline.comnih.gov

To address this, specialized force fields have been developed. For example, the GAFF-IC force field was specifically created to improve the prediction of properties like viscosity for isocyanate molecules. tandfonline.com Other approaches involve creating united-atom force fields, such as those based on the Transferable Potentials for Phase Equilibria (TraPPE), to model vapor-liquid phase behavior. nsf.gov For a novel molecule like 4-isocyanato-3,4-dihydro-2H-1-benzopyran, achieving high-fidelity MD simulations would likely require the development of a custom force field. This process involves parameterizing the force field functions by fitting them to high-level quantum chemical calculations of the molecule's conformational energies and intermolecular interaction potentials. nih.gov

Table 3: Common Force Fields and Their Applicability to Isocyanate Systems

| Force Field | Type | Strengths for Isocyanates | Limitations |

|---|---|---|---|

| OPLS-AA / AMBER (GAFF) | All-Atom, General | Broad applicability for organic molecules. | May lack specific parameters for the NCO group, leading to inaccuracies. tandfonline.comnih.gov |

| CHARMM | All-Atom, General | Well-established for biomolecules; can be adapted. | Requires specific parameterization for non-standard groups like isocyanates. nih.gov |

| GAFF-IC | All-Atom, Specific | Optimized to reproduce viscosities of isocyanate molecules. tandfonline.com | Parameterized for a limited set of isocyanates. |

| TraPPE-UA | United-Atom, Specific | Good for predicting phase equilibria of simple isocyanates. nsf.gov | Reduced atomic detail may miss specific interactions. |

| ReaxFF | Reactive | Can simulate chemical reactions, including bond formation/breaking. | Computationally expensive and more complex to parameterize. j-octa.com |

Prediction of Selectivity in Complex Synthetic Transformations

Currently, there is no published research specifically detailing the use of advanced computational and theoretical studies to predict the selectivity of 4-isocyanato-3,4-dihydro-2H-1-benzopyran in complex synthetic transformations.

Green Chemistry and Sustainable Practices in the Context of 4 Isocyanato 3,4 Dihydro 2h 1 Benzopyran Chemistry

Integration of Flow Chemistry for Process Intensification and Safety

The synthesis of isocyanates often involves highly reactive and potentially hazardous intermediates. google.com Traditional batch production methods can pose significant safety risks due to the challenges in controlling reaction temperature and the potential for runaway reactions. cetjournal.it Flow chemistry, a key component of process intensification, offers a transformative approach by conducting chemical reactions in a continuously flowing stream through a network of microreactors. google.comcetjournal.it

This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is critical when handling high-energy intermediates. rsc.org For isocyanate synthesis, particularly through non-phosgene routes like the Curtius rearrangement which involves acyl azide (B81097) intermediates, flow chemistry mitigates safety concerns by ensuring that only small volumes of the hazardous material are present at any given moment. google.comacs.org The enhanced heat and mass transfer in microreactors prevents the formation of hot spots, leading to improved reaction selectivity and yield. cetjournal.itrsc.org Furthermore, telescoping multiple reaction steps without isolating intermediates minimizes worker exposure to toxic reagents and reduces waste. rsc.org The integration of downstream purification operations within a continuous flow system can further enhance efficiency and safety. researchgate.net

Table 1: Comparison of Batch vs. Flow Processing for Isocyanate Synthesis

| Feature | Batch Processing | Flow Chemistry (Process Intensification) |

| Safety | Higher risk due to large volumes of hazardous intermediates. | Enhanced safety; only small volumes of reactive species at any time. acs.org |

| Heat Transfer | Inefficient, potential for hot spots and runaway reactions. | Excellent heat transfer, precise temperature control. rsc.org |

| Process Control | Limited control over mixing and reaction parameters. | Fine-tuning of reaction conditions, leading to higher selectivity. rsc.org |

| Scalability | Complex and often requires process redesign. | More straightforward scaling by operating longer or in parallel. universityofcalifornia.edu |

| By-product Formation | Higher potential for side reactions and by-products. | Reduced by-products due to precise control. |

| Intermediate Isolation | Often required, increasing exposure and waste. | Can be avoided through telescoped reactions. rsc.org |

The application of flow chemistry to the synthesis of 4-isocyanato-3,4-dihydro-2H-1-benzopyran would enable a safer and more scalable production process, particularly if utilizing a phosgene-free pathway like the Curtius rearrangement of a corresponding carboxylic acid derivative. universityofcalifornia.eduacs.org

Utilization of Bio-Renewable Feedstocks for Isocyanate Precursors

A cornerstone of green chemistry is the shift from finite petrochemical feedstocks to renewable, bio-based resources. patsnap.com The production of isocyanates has traditionally relied on petroleum derivatives like benzene (B151609) and toluene. rsc.orguniversityofcalifornia.edu However, significant research is underway to develop isocyanates from biomass sources such as lignin, carbohydrates, and vegetable oils. biorizon.eursc.org This shift not only addresses sustainability concerns but also opens pathways to novel isocyanate structures with unique properties. biorizon.eu

For the synthesis of 4-isocyanato-3,4-dihydro-2H-1-benzopyran, the key precursors would be the benzopyran ring system and the amine functionality that is converted to the isocyanate. Lignin, an abundant biopolymer rich in aromatic structures, presents a promising potential feedstock for the aromatic portion of the molecule. biorizon.euresearchgate.net Other bio-based platform chemicals derived from sugars or plant oils could potentially be transformed into the heterocyclic pyran ring through various cyclization strategies. researchgate.net For instance, researchers have developed methods to produce isocyanates and diisocyanates from fatty acids derived from algae biomass. universityofcalifornia.eduacs.org While direct synthesis from a single bio-based source may be complex, a chemo-enzymatic or catalytic approach could assemble the 3,4-dihydro-2H-1-benzopyran core from smaller, bio-derived building blocks. The goal is to create a supply chain that avoids competition with food sources and utilizes waste biomass streams. biorizon.eu

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In isocyanate synthesis, catalyst development is crucial, especially for non-phosgene routes that are inherently more sustainable. rsc.org One of the most studied phosgene-free methods is the thermal decomposition of carbamates, which requires effective catalysts to proceed at lower temperatures and prevent the formation of by-products. researchgate.net

Research has explored a variety of catalytic systems, including:

Metal Catalysts: Single-component metal catalysts, particularly those based on zinc, are noted for their high activity and cost-effectiveness. nih.gov Nickel complexes have been used to catalyze the reaction between organic halides and metal cyanates. google.com

Composite Catalysts: Combining different metals, such as in Fe2O3/SiO2 systems, can enhance catalytic activity and isocyanate yield. nih.gov

Organic Acids: Certain organic acids have been shown to be efficient in promoting urethane (B1682113) formation and can be more effective than traditional tin-based catalysts in some applications. mdpi.com

Lewis Acids: In some syntheses, the addition of a Lewis acid like zinc chloride or ferric chloride can improve yields, although their effectiveness is highly dependent on the specific substrate. google.com

The optimization of these catalysts aims to maximize the conversion of raw materials and the yield of the desired isocyanate, thereby improving atom economy and reducing waste. nih.gov For the synthesis of 4-isocyanato-3,4-dihydro-2H-1-benzopyran, the development of a selective catalyst would be essential for efficiently converting the precursor, 4-amino-3,4-dihydro-2H-1-benzopyran (or a related carbamate), into the target isocyanate while preserving the sensitive benzopyran structure.

Table 2: Overview of Catalysts in Non-Phosgene Isocyanate Synthesis

| Catalyst Type | Examples | Target Reaction | Advantages |

| Single-Metal Catalysts | Zinc compounds, Tin compounds | Carbamate (B1207046) decomposition | High activity, cost-effective, wide substrate compatibility. researchgate.netnih.gov |

| Composite Catalysts | Fe2O3/SiO2 | Carbamate decomposition | Enhanced yield through synergistic effects. nih.gov |

| Nickel Complexes | Nickel(0) with organic ligands | Reaction of organic halides with cyanates | Overcomes low reactivity of certain halides. google.com |

| Organic Acids | Sulfamic acid, Methanesulfonic acid | Carbamate synthesis, Urethane formation | Metal-free, can be more efficient than metal catalysts. researchgate.netmdpi.com |

Minimization of By-products and Waste Management Strategies

The most significant step towards minimizing by-products in isocyanate production is the elimination of phosgene (B1210022). rsc.org Phosgenation generates large quantities of corrosive hydrogen chloride (HCl), posing significant challenges for equipment and waste disposal. universityofcalifornia.edu In contrast, alternative routes offer cleaner transformations:

Curtius Rearrangement: This process proceeds from a carboxylic acid via an acyl azide intermediate, producing only inert nitrogen gas as a by-product. google.com

Carbamate Decomposition: The thermal cleavage of carbamates yields the isocyanate and an alcohol, which can often be recycled. nih.gov

Even with greener synthesis routes, waste streams containing residual isocyanates are unavoidable and require careful management due to their reactivity. saspublishers.com Sustainable waste management strategies focus on neutralization and, where possible, valorization. indexcopernicus.com

A common and effective method for managing waste isocyanate is to react it with a decontaminating solution or with waste polyols. americanchemistry.com Reaction with water, amines, or other nucleophilic agents converts the reactive isocyanate groups into stable, inert polyurea compounds. indexcopernicus.comamericanchemistry.com This process generates carbon dioxide gas, so it must be performed in a well-ventilated area. americanchemistry.com An alternative is to react waste 4-isocyanato-3,4-dihydro-2H-1-benzopyran with waste polyol streams to produce a low-grade polyurethane foam, turning a waste product into a potentially useful material. americanchemistry.com Any disposal of the resulting inert material must comply with all local and federal environmental regulations. americanchemistry.com The principles of the 3R's (Reduce, Reuse, Recycle) are central to modern waste management, emphasizing waste prevention at the source as the most effective strategy. indexcopernicus.com

Spectroscopic and Advanced Analytical Characterization of 4 Isocyanato 3,4 Dihydro 2h 1 Benzopyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including 4-isocyanato-3,4-dihydro-2H-1-benzopyran. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry of the chromane (B1220400) ring system.

In the ¹H NMR spectrum, the protons of the 3,4-dihydro-2H-1-benzopyran scaffold exhibit characteristic chemical shifts and coupling patterns. The aromatic protons typically appear in the downfield region, while the protons on the dihydropyran ring are observed at higher field strengths. The coupling constants between adjacent protons, particularly H-2, H-3, and H-4, are crucial for determining the conformation of the heterocyclic ring, which often adopts a half-chair or half-boat conformation. For 2-substituted chromanes, the coupling constants between H-2 and the two H-3 protons can indicate whether the substituent at the C-2 position is in an axial or equatorial orientation. nih.gov

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the aromatic ring are influenced by the electronic effects of the substituents, while the carbons of the dihydropyran ring have characteristic resonances that are sensitive to their local chemical environment and stereochemistry.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Isocyanato-3,4-dihydro-2H-1-benzopyran Created based on data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m |

| H-4 | 4.5 - 4.8 | t or dd |

| H-2 | 4.2 - 4.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Isocyanato-3,4-dihydro-2H-1-benzopyran Created based on data from analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (isocyanate) | 120 - 125 |

| Aromatic-C | 115 - 160 |

| C-4 | 50 - 55 |

| C-2 | 65 - 70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. In the case of 4-isocyanato-3,4-dihydro-2H-1-benzopyran, IR spectroscopy can confirm the presence of the key isocyanate (-N=C=O) group and the chromane skeleton.

The isocyanate group exhibits a very strong and characteristic absorption band due to the asymmetric stretching vibration of the N=C=O moiety. This band typically appears in a relatively uncongested region of the spectrum, between 2250 and 2285 cm⁻¹. remspec.com Its high intensity and distinct position make it a reliable diagnostic peak for the presence of the isocyanate functionality. spectroscopyonline.comresearchgate.net

The chromane ring system also gives rise to several characteristic IR absorptions. These include C-H stretching vibrations from the aromatic ring and the aliphatic portion of the dihydropyran ring, as well as C=C stretching vibrations of the benzene (B151609) ring. The aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually result in one or more bands in the 1600-1450 cm⁻¹ region. Additionally, the C-O-C ether linkage of the dihydropyran ring will produce a characteristic stretching band.

Table 3: Characteristic IR Absorption Bands for 4-Isocyanato-3,4-dihydro-2H-1-benzopyran Created based on established group frequencies.

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric stretch | 2250 - 2285 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 4-isocyanato-3,4-dihydro-2H-1-benzopyran, with a molecular formula of C₁₀H₉NO₂, HRMS would be used to confirm this composition.

The calculated exact mass of the molecular ion [M]⁺ of C₁₀H₉NO₂ can be determined with high precision. In soft ionization techniques like electrospray ionization (ESI), the compound may also be observed as protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 4: HRMS Data for 4-Isocyanato-3,4-dihydro-2H-1-benzopyran Calculated theoretical values.

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₉NO₂ | 175.0633 |

| [M+H]⁺ | C₁₀H₁₀NO₂ | 176.0712 |

Chiral Chromatography for Enantiomeric Excess Determination

Since 4-isocyanato-3,4-dihydro-2H-1-benzopyran possesses a stereocenter at the C-4 position, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and reliable method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us

The separation is achieved through the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times for the (R)- and (S)-enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the resolution of a wide range of chiral compounds, including heterocyclic structures similar to chromanes. acs.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Accurate quantification requires good resolution between the peaks and careful integration. researchgate.net The use of detectors such as UV-Vis or mass spectrometry allows for the sensitive detection and quantification of the separated enantiomers.

Table 5: Typical Chiral HPLC Parameters for the Separation of Chromane Derivatives Based on common methodologies for similar compounds.

| Parameter | Description |

|---|---|

| Column | Chiral stationary phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) |

| Flow Rate | Optimized for best resolution and analysis time (e.g., 0.5 - 1.5 mL/min) |

| Detection | UV-Vis at a wavelength where the analyte absorbs, or Mass Spectrometry (MS) |

| Temperature | Controlled to ensure reproducible retention times |

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule and for providing detailed information about its three-dimensional structure and crystal packing. For a crystalline derivative of 4-isocyanato-3,4-dihydro-2H-1-benzopyran, X-ray analysis would provide the precise arrangement of atoms in the crystal lattice. stuba.sk

This technique allows for the unambiguous assignment of the (R) or (S) configuration at the C-4 stereocenter. The analysis also reveals important structural parameters such as bond lengths, bond angles, and torsion angles, which can provide insights into the conformation of the dihydropyran ring. researchgate.net

Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.com Understanding these interactions is crucial for comprehending the solid-state properties of the compound. While obtaining suitable single crystals for X-ray analysis can be challenging, the information it provides is unparalleled in its detail and accuracy.

Table 6: Key Information Obtained from X-ray Diffraction Analysis General parameters determined by this technique.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Geometric parameters of the molecular structure. |

| Absolute Configuration | Unambiguous assignment of stereocenters (e.g., R/S). |

| Crystal Packing | Arrangement of molecules and intermolecular interactions in the solid state. |

Future Perspectives and Interdisciplinary Research Frontiers

Design and Synthesis of Chiral 4-Isocyanato-3,4-dihydro-2H-1-benzopyran Derivatives

The biological and material properties of chromane (B1220400) derivatives are often intrinsically linked to their stereochemistry. Consequently, the development of asymmetric methods to synthesize enantiomerically pure or enriched 4-isocyanato-3,4-dihydro-2H-1-benzopyran is a significant research focus. semanticscholar.orgscispace.commdpi.com The primary strategy involves the stereoselective synthesis of its immediate precursor, 4-amino-3,4-dihydro-2H-1-benzopyran, followed by conversion to the isocyanate.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of the chromane nucleus. scispace.commdpi.com Highly enantio- and diastereoselective methods have been developed using modularly designed organocatalysts, often derived from cinchona alkaloids and amino acids. scispace.com These catalysts facilitate domino Michael/hemiacetalization reactions to construct the chiral chromane scaffold with high stereocontrol. scispace.com For instance, the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can yield functionalized chromanes with excellent enantioselectivities (up to 99% ee). scispace.com

Another key approach is the asymmetric reduction of a prochiral precursor, 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one). documentsdelivered.com Catalytic systems, such as Corey's oxazaborolidine with borane (B79455) (BH3), can achieve highly enantioselective reduction of the ketone to the corresponding chiral 4-hydroxy-chromane, which can then be converted to the amine and subsequently the isocyanate. documentsdelivered.com

The table below summarizes representative approaches to chiral chromane synthesis, which are foundational for producing chiral 4-isocyanato-3,4-dihydro-2H-1-benzopyran derivatives.

| Method | Precursor | Catalytic System | Key Transformation | Stereoselectivity |

| Organocatalytic Domino Reaction | Aliphatic Aldehydes & (E)-2-(2-nitrovinyl)phenols | Cinchona Alkaloid-derived Organocatalysts | Michael/Hemiacetalization | Up to 99:1 dr, up to 99% ee scispace.com |

| Asymmetric Reduction | 3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-4-one | Corey's Oxazaborolidine / BH3 | Ketone Reduction | High enantioselectivity documentsdelivered.com |

| Asymmetric [4+2] Annulation | o-Quinone Methides & Enecarbamates | Chiral Phosphoric Acid | Hetero-Diels-Alder Reaction | High diastereo- and enantioselectivity mdpi.com |

| Asymmetric Transfer Hydrogenation | (E)-3-Benzylidene-chromanones | Rh-catalyst / HCO2H/DABCO | Ketone Reduction | Enantiomerically enriched products organic-chemistry.org |

Exploration of Novel Reaction Pathways and Catalytic Systems

Modern organic synthesis continually seeks more efficient, sustainable, and versatile reaction pathways. Research into the synthesis of the 4-isocyanato-3,4-dihydro-2H-1-benzopyran scaffold benefits from these broader advancements, including photocatalysis, novel catalytic annulations, and multicomponent reactions.

Visible-light photocatalysis represents a sustainable and innovative strategy for constructing and functionalizing the chromane core. nih.gov This approach can facilitate multicomponent reactions, cascade processes, and radical additions under mild conditions, offering an eco-friendly alternative to traditional methods. nih.gov For example, dual catalytic systems combining a photoredox catalyst and a Lewis base can generate carbon radicals that react with chromones to form functionalized chromane products. nih.gov

Phosphine-catalyzed reactions have also provided new methods for synthesizing functionalized chromans. acs.org The cyclization of salicylaldehydes with allenoates under phosphine (B1218219) catalysis yields chroman derivatives under mild conditions, demonstrating a novel pathway to the core structure. acs.org Additionally, isocyanide-based multicomponent reactions (I-MCRs) offer a highly efficient, one-pot domino procedure for synthesizing benzopyran derivatives, minimizing waste and simplifying purification processes. rsc.org

| Reaction Pathway | Catalyst/Reagent | Description | Advantages |

| Visible-Light Photocatalysis | Ruthenium or Iridium-based photocatalysts | Uses light energy to drive chemical transformations for chromane synthesis and functionalization. nih.gov | Sustainable, mild reaction conditions, access to unique reaction pathways. nih.gov |

| Phosphine-Catalyzed Annulation | PnBu3 (Tri-n-butylphosphine) | Catalyzes cyclization of salicylaldehydes and allenoates to form the chromane ring. acs.org | Mild conditions, novel bond formation strategy. acs.org |

| Isocyanide-Based Multicomponent Reactions (I-MCRs) | Isocyanides | A one-pot domino procedure combining multiple starting materials to build complex benzopyran structures. rsc.org | High atom economy, operational simplicity, reduced waste. rsc.org |

| Lewis Acid-Mediated Cyclization | TiCl4 | Mediates the cyclization of appropriate precursors to form the chromane derivative. researchgate.net | Can promote specific cyclization pathways. |

Applications in Advanced Polymer Chemistry

The isocyanate group is a cornerstone of polymer chemistry, primarily for the synthesis of polyurethanes. mdpi.comresearchgate.net Polyurethanes are versatile polymers whose properties are dictated by the structure of their constituent polyol and isocyanate monomers. mdpi.comaidic.it Introducing novel isocyanates like 4-isocyanato-3,4-dihydro-2H-1-benzopyran into polyurethane synthesis presents a frontier for creating advanced polymers with tailored properties.

The incorporation of the rigid, heterocyclic chromane structure into a polymer backbone is expected to impart unique characteristics. Aromatic isocyanates generally yield polyurethanes with higher mechanical strength compared to aliphatic ones. aidic.it The bulky and rigid nature of the dihydro-benzopyran moiety could significantly enhance the thermal stability, hardness, and tensile strength of the resulting polyurethane. mdpi.com

Furthermore, many chromane derivatives exhibit biological activity and biocompatibility. uevora.ptnih.gov This suggests that polyurethanes derived from a chromane-based isocyanate could be candidates for biomedical applications, where biocompatibility is crucial. aidic.it The unique structure may also influence other material properties such as refractive index, gas permeability, and surface wettability, opening doors for applications in optical devices, membranes, and specialized coatings. While the direct polymerization of 4-isocyanato-3,4-dihydro-2H-1-benzopyran is a prospective field, the principles of polyurethane chemistry strongly support its potential as a valuable monomer for materials science. mdpi.comnih.gov

| Potential Property Enhancement | Structural Rationale | Potential Application Area |

| Increased Thermal Stability | The rigid, bicyclic chromane ring structure can restrict chain motion and increase the degradation temperature. | High-performance elastomers, adhesives, and coatings. |

| Enhanced Mechanical Strength | The bulky heterocyclic group can increase intermolecular forces and the hardness of the polymer's hard segments. mdpi.com | Engineering plastics, durable fibers. |

| Biocompatibility | The chromane scaffold is present in many natural and biologically tolerated compounds. uevora.ptnih.gov | Biomedical devices, tissue engineering scaffolds, drug delivery systems. aidic.it |

| Modified Optical Properties | The aromatic and heterocyclic structure could lead to a high refractive index. | Optical lenses, coatings for electronic displays. |

Integration with Machine Learning and AI in Chemical Synthesis Design

For a target molecule like a derivative of 4-isocyanato-3,4-dihydro-2H-1-benzopyran, AI can play several critical roles. Retrosynthesis prediction models, often based on deep learning, can propose novel and uncommon synthetic pathways that might not be obvious to a human chemist. chemrxiv.orgjetir.org This is especially useful for complex heterocyclic systems where data on specific ring-forming reactions may be limited. chemrxiv.org Transfer learning techniques are being employed to improve the accuracy of these models for underrepresented reaction classes, such as those used to form heterocycles. chemrxiv.org

| AI/ML Application | Description | Impact on Synthesis Design |

| Retrosynthesis Prediction | AI algorithms suggest disconnections of a target molecule to identify potential starting materials and reaction steps. chemrxiv.orgjetir.org | Proposes novel and efficient synthetic routes; overcomes human bias in route design. chemrxiv.org |

| Reaction Outcome Prediction | ML models predict the major product, yield, and potential byproducts of a chemical reaction. jetir.org | Prioritizes high-yielding reactions; minimizes resource-intensive lab experiments. |

| Optimization of Reaction Conditions | AI systems analyze experimental data to suggest optimal temperature, pressure, catalyst, and solvent conditions. | Accelerates the optimization process, leading to more efficient and sustainable syntheses. researchgate.net |

| Virtual Screening & Molecular Design | AI can be used to design novel chromane derivatives with desired properties before their synthesis is attempted. researchgate.net | Focuses synthetic efforts on molecules with the highest probability of success for a given application. |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-isocyanato-3,4-dihydro-2H-1-benzopyran, and how do they influence reactivity?

- Answer : The compound’s bicyclic benzopyran scaffold and isocyanate group (-NCO) dictate its reactivity. The isocyanate group is highly electrophilic, enabling nucleophilic additions (e.g., with amines or alcohols). The dihydrobenzopyran ring introduces steric hindrance and electronic effects, which can modulate reaction kinetics. Key properties include molecular weight (calculated from analogs: ~240–250 g/mol; see derivatives in and ), solubility in polar aprotic solvents (e.g., DMF, THF), and stability under inert atmospheres due to moisture sensitivity .

Q. What are the standard synthetic routes for 4-isocyanato-3,4-dihydro-2H-1-benzopyran, and what are common pitfalls?

- Answer : A common route involves the nitrosation of 3,4-dihydro-2H-1-benzopyran precursors followed by phosgenation to introduce the isocyanate group. For example, analogs like 3-nitro-4H-1-benzopyran-4-ones () are synthesized via Claisen-Schmidt condensations. Pitfalls include side reactions due to competing electrophilic aromatic substitution (e.g., ring halogenation) and degradation of the isocyanate group under acidic or humid conditions. Rigorous drying of solvents and controlled reaction temperatures (<0°C for phosgenation steps) are critical .

Q. How should researchers safely handle this compound given its hazards?

- Answer : The compound’s GHS classification includes acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and sealed reaction systems. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store under nitrogen at –20°C to prevent hydrolysis of the isocyanate group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of 4-isocyanato-3,4-dihydro-2H-1-benzopyran?

- Answer : Quantum chemical calculations (e.g., DFT) can model transition states to predict regioselectivity in nucleophilic additions. For instance, ICReDD’s workflow () combines computational reaction path searches with experimental validation to minimize trial-and-error. Parameterize calculations using experimental data (e.g., NMR shifts in ) to refine solvation and steric effects. This approach reduces development time by 30–50% for novel analogs .

Q. What analytical techniques resolve contradictions in reported reactivity data for this compound?

- Answer : Contradictions often arise from trace moisture or solvent effects. Use LC-MS to confirm purity (>98%) and monitor degradation products. NMR (¹H/¹³C, DEPT-135) identifies regioisomers in substitution reactions. For example, a 2023 study resolved conflicting reactivity reports by correlating solvent polarity (Kamlet-Taft parameters) with reaction yields, showing THF > DMF for amine additions .

Q. How does steric hindrance in the dihydrobenzopyran ring affect catalytic applications?

- Answer : The ring’s rigidity and substituent positioning influence catalyst-substrate interactions. In asymmetric catalysis (e.g., organocatalysis), bulky substituents at the 4-position (e.g., methoxyphenyl; ) enhance enantioselectivity by restricting substrate orientation. Kinetic studies (e.g., Eyring plots) show a 2–3× rate reduction compared to less hindered analogs, necessitating higher catalyst loadings or elevated temperatures .

Q. What strategies mitigate polymerization of the isocyanate group during storage or reactions?

- Answer : Stabilize the compound with inhibitors like triethylphosphite (0.1–1% w/w) and store in anhydrous toluene or xylene. For reactions, use low temperatures (<40°C) and stoichiometric scavengers (e.g., molecular sieves). A 2021 study achieved 95% monomer retention over 6 months by combining inhibitor-doped storage with argon-sparged vials .

Methodological Considerations

Q. How to design a robust SAR study for 4-isocyanato-3,4-dihydro-2H-1-benzopyran derivatives?

- Answer : Systematically vary substituents at the 3-, 4-, and 7-positions ( ) and assess bioactivity (e.g., enzyme inhibition). Use multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity. For example, a 2020 SAR on antimicrobial analogs identified 4-methoxy substitution as critical for membrane penetration .

Q. What in silico tools predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.